[1-(Triphenylmethyl)aziridin-2-yl]methanol

Catalog No.
S1912918
CAS No.
193635-04-0
M.F
C22H21NO
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Triphenylmethyl)aziridin-2-yl]methanol

CAS Number

193635-04-0

Product Name

[1-(Triphenylmethyl)aziridin-2-yl]methanol

IUPAC Name

(1-tritylaziridin-2-yl)methanol

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2

InChI Key

YAFYNSAZZKZZSR-UHFFFAOYSA-N

SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO

[1-(Triphenylmethyl)aziridin-2-yl]methanol is an organic compound characterized by its unique aziridine structure, which features a three-membered nitrogen-containing ring. The compound contains a triphenylmethyl group, contributing to its distinctive properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group enhances its reactivity and solubility, making it a subject of interest for further research.

Involving [1-(Triphenylmethyl)aziridin-2-yl]methanol primarily include:

  • Nucleophilic Substitution Reactions: The aziridine ring can undergo ring-opening reactions in the presence of nucleophiles, leading to various derivatives.
  • Alcohol Reactions: The hydroxymethyl group can participate in esterification or etherification reactions, allowing for the formation of more complex molecules.
  • Oxidation Reactions: The alcohol can be oxidized to form aldehydes or ketones, which may further react with other nucleophiles or electrophiles.

These reactions are facilitated by the compound's functional groups and structural characteristics, making it versatile in synthetic organic chemistry.

The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methanol typically involves several steps:

  • Formation of the Aziridine Ring: This can be achieved through the reaction of a suitable amine with an epoxide or via cyclization methods involving precursors like α-amino alcohols.
  • Introduction of the Triphenylmethyl Group: This is often accomplished through electrophilic aromatic substitution or by using triphenylmethanol as a starting material.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, typically through formylation followed by reduction.

These methods highlight the compound's synthetic accessibility and potential for modification.

The applications of [1-(Triphenylmethyl)aziridin-2-yl]methanol span various domains:

  • Medicinal Chemistry: Due to its potential biological activity, it is being explored as a lead compound for drug development.
  • Organic Synthesis: Its unique structure allows it to serve as a building block for more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its chemical reactivity.

Interaction studies involving [1-(Triphenylmethyl)aziridin-2-yl]methanol focus on its binding affinity and mechanism of action with biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate:

  • Binding Interactions with Enzymes and Receptors: Understanding how this compound interacts at the molecular level can provide insights into its mechanism of action.
  • Structure-Activity Relationships (SAR): Investigating how modifications to the compound affect its biological activity helps identify optimal structures for therapeutic use.

These studies are crucial for advancing the understanding of this compound's potential applications.

Several compounds share structural similarities with [1-(Triphenylmethyl)aziridin-2-yl]methanol, including:

Compound NameStructure TypeNotable Properties
TriphenylmethanolAlcoholAntimicrobial activity
2-Azabicyclo[2.2.1]heptaneAzabicyclicPotential analgesic properties
1-MethylpyrrolidinePyrrolidineNeuroactive properties
1-Azabicyclo[3.3.0]octaneAzabicyclicAnticancer activity

Uniqueness

The uniqueness of [1-(Triphenylmethyl)aziridin-2-yl]methanol lies in its specific combination of a triphenylmethyl group with an aziridine structure, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. This structural configuration potentially enhances its pharmacological profile and applicability in drug design.

XLogP3

4.1

Sequence

X

Dates

Modify: 2023-07-22

Explore Compound Types